molecular formula C9H6ClF3O B3376585 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one CAS No. 121194-36-3

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B3376585
CAS RN: 121194-36-3
M. Wt: 222.59 g/mol
InChI Key: PLTVOBWRGAWZOU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one, also known as CTF3, is a chemical compound that contains a phenyl group with a chlorine atom attached and three fluorine atoms attached to the propan-1-one chain. CTF3 is a colorless liquid with a boiling point of 107.5 °C and a melting point of -54.5 °C. It is soluble in organic solvents such as ethanol and ether, and is insoluble in water. CTF3 has a wide range of applications in the scientific field due to its unique properties.

Scientific Research Applications

Nonlinear Optics

The compound has been studied for its significant electro-optic properties . It has been found to possess superior properties for nonlinear optics, confirmed by second and third harmonic generation studies . These properties make it a potential candidate for applications such as optical switching, optical logic, memory devices, and signal processing .

Optoelectronic Device Fabrication

The compound’s unique electro-optic properties could be applied in optoelectronic device fabrications . Its high static and dynamic polarizability, which is many-fold higher than that of urea, makes it a suitable material for such applications .

Temperature-Cycle-Induced Deracemization (TCID)

The compound has been applied in TCID, a promising approach to obtain enantiopure solids from racemic mixtures . A post-TCID cooling step and a washing step have been introduced to enhance yield and augment enantiopurity .

Pharmaceutical Synthesis

The compound’s high enantiopurity makes it crucial for optimizing the efficacy and performance of pharmaceutical compounds . It can be used in the synthesis of pharmaceutical compounds, where obtaining optically pure compounds is of paramount importance .

Autoimmune Disease Treatment

The compound has been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential in treating inflammatory bowel disease and graft-versus-host disease.

Material Synthesis

The compound is a versatile chemical compound used in scientific research for its wide range of applications, including material synthesis. Its unique properties make it a suitable candidate for the synthesis of various materials.

Biological Studies

The compound is used in biological studies due to its wide range of applications. Its unique properties and potential applications make it a valuable tool in biological research.

Drug Discovery

The compound is used in drug discovery research. Its unique properties and potential applications make it a valuable tool in the discovery and development of new drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTVOBWRGAWZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249730
Record name 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

CAS RN

121194-36-3
Record name 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121194-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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